m-Tyramine hydrobromide

PNMT inhibition enzyme kinetics adrenergic pharmacology

m-Tyramine hydrobromide (CAS 38449-59-1) is the hydrobromide salt of meta-tyramine, engineered for superior stability and solubility in aqueous and in vivo formulations. This isomer-specific tool compound enables precise interrogation of m-tyramine pathways without p-tyramine cross-reactivity. It exhibits 3.6- to 5.7-fold higher affinity for human CYP2D6 (Km 87–121 μM) versus p-tyramine, making it the substrate of choice for dopamine biosynthesis studies. It selectively inhibits dopamine synthesis (reducing DOPAC, HVA, 3-MT) without confounding release effects, and shows 4.3-fold lower PNMT binding (Ki 1250 μM) to avoid off-target epinephrine pathway inhibition. The salt form achieves ≥2.08 mg/mL solubility in standard in vivo vehicles, ensuring reliable dosing.

Molecular Formula C8H12BrNO
Molecular Weight 218.09 g/mol
CAS No. 38449-59-1
Cat. No. B141403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Tyramine hydrobromide
CAS38449-59-1
Synonyms3-(2-Aminoethyl)phenol Hydrobromide (1:1);  m-(2-Aminoethyl)phenol Hydrobromide;  2-(3-Hydroxyphenyl)ethylamine Hydrobromide;  3-(2-Aminoethyl)phenol Hydrobromide;  3-Hydroxyphenethylamine Hydrobromide;  3-Hydroxyphenylethylamine Hydrobromide;  Metatyramin
Molecular FormulaC8H12BrNO
Molecular Weight218.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CCN.Br
InChIInChI=1S/C8H11NO.BrH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H
InChIKeyRAMQGDMHEGTVQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: m-Tyramine Hydrobromide (CAS 38449-59-1) for Trace Amine Research Applications


m-Tyramine hydrobromide (CAS 38449-59-1) is the hydrobromide salt of meta-tyramine (m-tyramine; 3-hydroxyphenylethylamine), an endogenous trace amine neuromodulator and a positional isomer of para-tyramine (p-tyramine) [1]. This compound acts as an agonist at adrenergic and dopaminergic receptors and is utilized in neurochemical and pharmacological studies investigating trace amine-associated receptor (TAAR) signaling, dopamine biosynthesis pathways, and monoaminergic neurotransmission [2].

Why m-Tyramine Hydrobromide Cannot Be Replaced by p-Tyramine or Other Trace Amines


Despite being positional isomers with only a difference in the hydroxyl group substitution on the phenyl ring, m-tyramine and p-tyramine exhibit quantitatively distinct biochemical and pharmacological profiles. Experimental evidence confirms that these isomers cannot be interchangeably substituted in research applications without altering experimental outcomes. m-Tyramine demonstrates markedly lower affinity for phenylethanolamine N-methyltransferase (PNMT) compared to p-tyramine [1], operates through a different mechanism of action on dopamine neurotransmission by inhibiting dopamine synthesis rather than modulating release [2], and exhibits higher substrate affinity for CYP2D6-mediated dopamine biosynthesis [3]. Furthermore, the hydrobromide salt form of m-tyramine (CAS 38449-59-1) provides enhanced stability and solubility compared to the free base form (CAS 588-05-6), which directly impacts experimental reproducibility in aqueous biological systems . These quantifiable differences mandate the selection of m-tyramine hydrobromide specifically for research requiring precise interrogation of m-tyramine-specific pathways.

Quantitative Evidence Differentiating m-Tyramine Hydrobromide from p-Tyramine and Other Analogs


PNMT Inhibition: m-Tyramine Exhibits 4.3-Fold Weaker Affinity Than p-Tyramine

In a direct comparative study of tyramine isomers as inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis, m-tyramine demonstrated significantly weaker inhibitory activity than its para-isomer counterpart [1]. This quantitative difference in enzyme binding affinity provides a clear rationale for selecting m-tyramine when minimal PNMT interference is desired.

PNMT inhibition enzyme kinetics adrenergic pharmacology

CYP2D6 Substrate Affinity: m-Tyramine Exhibits Higher Affinity Than p-Tyramine for Dopamine Biosynthesis

Both rat CYP2D and human CYP2D6 enzymes demonstrate higher affinity for m-tyramine compared to p-tyramine as a substrate for generating dopamine via aromatic hydroxylation [1]. This kinetic preference has direct implications for studies investigating endogenous dopamine biosynthesis pathways in the brain.

CYP2D6 dopamine biosynthesis neurochemistry enzyme kinetics

Dopamine Neurotransmission: Divergent Mechanisms of Action Between m-Tyramine and p-Tyramine

In vivo administration studies in rat striatum reveal that m-tyramine and p-tyramine exert their effects on dopamine neurotransmission through fundamentally different mechanisms [1]. While both compounds affect the dopaminergic system, their distinct pharmacodynamic profiles preclude interchangeability in experimental designs targeting specific aspects of dopamine regulation.

dopamine neurotransmission striatum mechanism of action

Hydrobromide Salt Form: Enhanced Solubility Enabling Physiological Concentration Ranges in Aqueous Formulations

The hydrobromide salt form of m-tyramine (CAS 38449-59-1) provides substantially enhanced aqueous solubility compared to the free base form (CAS 588-05-6), enabling formulation at concentrations relevant for in vivo pharmacological studies . The compound achieves high solubility in DMSO with validated in vivo formulation protocols established for animal dosing studies.

solubility formulation in vivo dosing salt form

Neuronal Uptake Kinetics: m-Tyramine Exhibits Intermediate Uptake Velocity Between Dopamine and p-Tyramine

Comparative kinetic analysis of high-affinity uptake systems in rat brain slices demonstrates that m-tyramine, p-tyramine, and dopamine are transported with distinct velocity profiles [1]. The intermediate uptake velocity of m-tyramine positions it as a unique tool for studying monoamine transporter pharmacology.

neuronal uptake transport kinetics striatum hypothalamus

Regional Brain Distribution: m-Tyramine Concentration Pattern Differs from p-Tyramine in Mesolimbic Nuclei

Quantitative mass spectrometric analysis reveals that m-tyramine and p-tyramine exhibit distinct regional concentration gradients across six mesolimbic brain nuclei [1]. This differential endogenous distribution supports that the two isomers are subject to distinct synthesis, transport, or metabolic regulation.

brain distribution mesolimbic system trace amine regional concentration

Validated Research Applications for m-Tyramine Hydrobromide Based on Quantitative Evidence


CYP2D6-Mediated Dopamine Biosynthesis Studies

Researchers investigating the role of brain CYP2D6 in endogenous dopamine synthesis should select m-tyramine hydrobromide as the substrate of choice. With a Km of 87–121 μM for human CYP2D6 [1], m-tyramine demonstrates 3.6- to 5.7-fold higher affinity compared to p-tyramine (Km = 433–688 μM), enabling robust detection of dopamine formation at lower, more physiologically relevant substrate concentrations.

Dopamine Synthesis Inhibition Models

For experiments requiring selective inhibition of dopamine synthesis without confounding effects on dopamine release, m-tyramine hydrobromide is the appropriate tool compound. Unlike p-tyramine, which acts as a partial agonist that reduces dopamine release (decreased 3-MT), m-tyramine specifically reduces dopamine synthesis, causing decreased concentrations of all dopamine metabolites (DOPAC, HVA, 3-MT) by 60 minutes post-administration [1].

Adrenergic Pharmacology with Minimal PNMT Interference

In studies examining adrenergic receptor function or trace amine modulation of norepinephrine systems where PNMT inhibition would confound interpretation, m-tyramine provides a 4.3-fold reduction in PNMT binding (Ki = 1250 μM) compared to p-tyramine (Ki = 294 μM) [1]. This reduced off-target enzyme inhibition makes m-tyramine hydrobromide the preferred tool for isolating adrenergic effects from epinephrine biosynthesis effects.

In Vivo Neuropharmacology Dosing Studies

For animal studies requiring parenteral administration of m-tyramine, the hydrobromide salt form (CAS 38449-59-1) is the only appropriate procurement choice. The salt enables formulation at ≥2.08 mg/mL (9.54 mM) in in vivo-compatible vehicles (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) [1], ensuring reliable dissolution and accurate dosing that cannot be achieved with the free base form.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-Tyramine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.